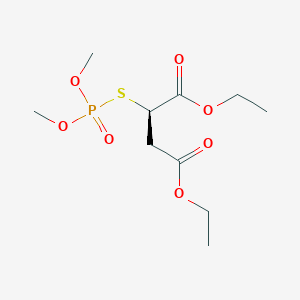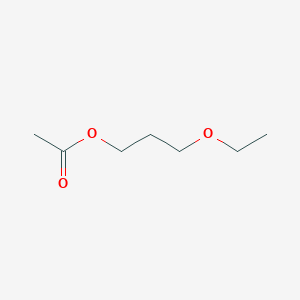
3-Ethoxypropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxypropyl acetate is an acetate ester that is propyl acetate substituted by an ethoxy group at position 3. It is an acetate ester and an ether.
Wissenschaftliche Forschungsanwendungen
Enzymatic Resolution of Alcohols
Research has shown that 1-Ethoxyvinyl acetate, a related compound to 3-Ethoxypropyl acetate, is a highly effective acyl donor for the enzymatic resolution of alcohols. It demonstrates high reactivity and selectivity, comparable to widely used reagents like vinyl acetate, and generates ethyl acetate as a single byproduct, which is less reactive and more favorable compared to acetaldehyde produced by vinyl acetate (Kita et al., 1996). Additionally, 1-Ethoxyvinyl esters, which are closely related to this compound, are recognized for their superior performance over other major reagents, such as vinyl and isopropenyl esters, in enzymatic resolutions (Kita et al., 2000).
Catalysts in Chemical Synthesis
This compound and its derivatives find applications in chemical synthesis. For instance, 3-Chloro-2-hydroxypropyl acetate, which is a derivative, is used in producing various epoxy resins and reactive polymers for coating metals, leather, paper, and wood. Its synthesis via regioselective ring-opening reactions has been studied, highlighting its significance in industrial applications (Yadav & Surve, 2013).
Pharmaceutical and Medical Research
In the realm of pharmaceutical research, derivatives of this compound have been explored. For instance, ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a related compound, has been studied as a platelet aggregation inhibitor, highlighting its potential application in thrombotic disorder treatments (Thomasberger et al., 1999).
Bioengineering and Bioprocesses
In the field of bioengineering, research has focused on the conversion of acetate to valuable chemicals using engineered bacteria. For example, Escherichia coli has been genetically modified to convert acetate efficiently into 3-hydroxypropionic acid, a valuable chemical in various industrial applications. This study demonstrates the potential of using acetate, an abundant carbon source, for producing high-value chemicals in microbial processes (Lee et al., 2018).
Eigenschaften
Molekularformel |
C7H14O3 |
|---|---|
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
3-ethoxypropyl acetate |
InChI |
InChI=1S/C7H14O3/c1-3-9-5-4-6-10-7(2)8/h3-6H2,1-2H3 |
InChI-Schlüssel |
VXKUOGVOWWPRNM-UHFFFAOYSA-N |
SMILES |
CCOCCCOC(=O)C |
Kanonische SMILES |
CCOCCCOC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




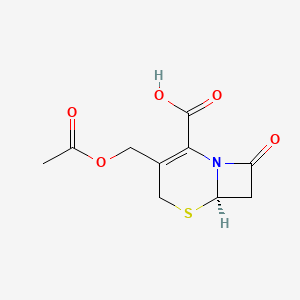
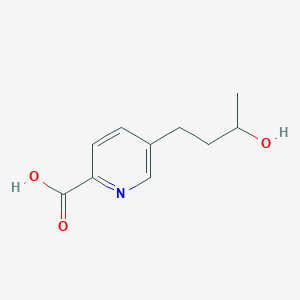
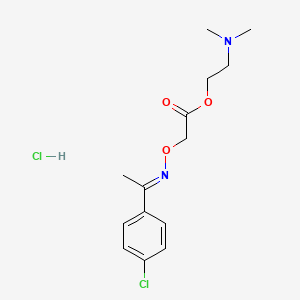
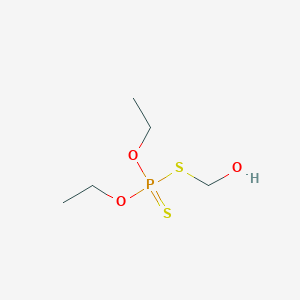
![2-[(2R,3S,4S,5R)-6-[(1R)-1-[(2S,5R,7S,8R)-2-[(2R,5S)-5-[(2R)-3-[(5S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1254709.png)
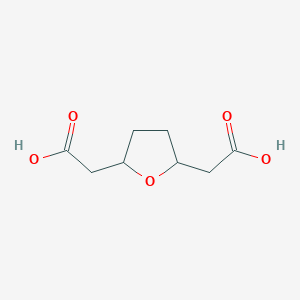
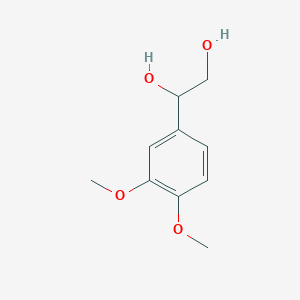
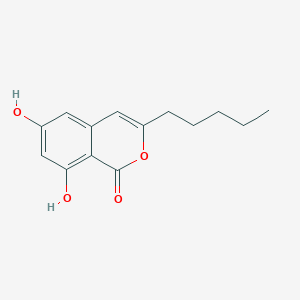
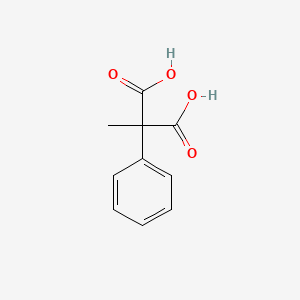
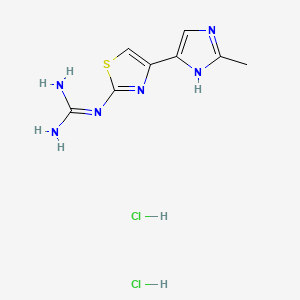
![5-Amino-6-[6-amino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254716.png)
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1254718.png)
